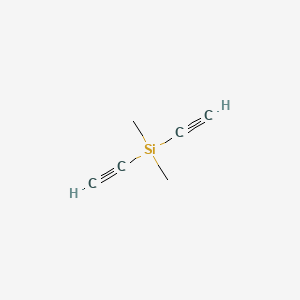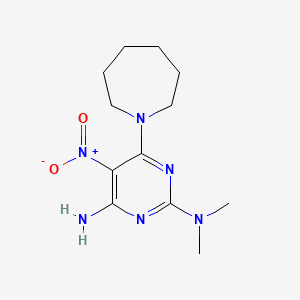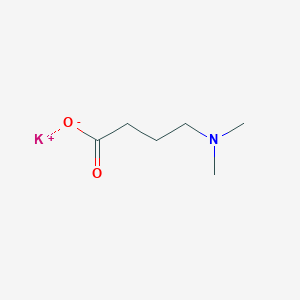
Potassium 4-(dimethylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(dimethylamino)butanoate is an organic compound with the molecular formula C6H12KNO2. It is a potassium salt of 4-(dimethylamino)butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 4-(dimethylamino)butanoate can be synthesized through the reaction of 4-(dimethylamino)butanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-(dimethylamino)butanoic acid in a suitable solvent, such as water or ethanol, and then adding potassium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally includes the following steps:
- Dissolution of 4-(dimethylamino)butanoic acid in a solvent.
- Addition of potassium hydroxide under controlled conditions.
- Stirring and monitoring the reaction until completion.
- Purification of the product through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 4-(dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Potassium 4-(dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of potassium 4-(dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Dimethylamino)butanoic acid: The parent acid of potassium 4-(dimethylamino)butanoate.
Potassium 4-(dimethylamino)butyrate: A similar compound with a slightly different structure.
4-(Dimethylamino)butanol: A related alcohol derivative.
Comparison: this compound is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This uniqueness makes it particularly useful in specific applications where the potassium ion plays a crucial role in the compound’s activity and stability.
Propiedades
Número CAS |
139620-14-7 |
|---|---|
Fórmula molecular |
C6H12KNO2 |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
potassium;4-(dimethylamino)butanoate |
InChI |
InChI=1S/C6H13NO2.K/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
FFIBYANDGCZXMO-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
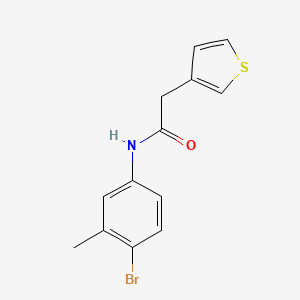
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
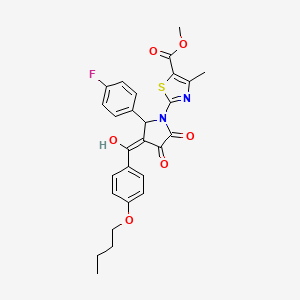
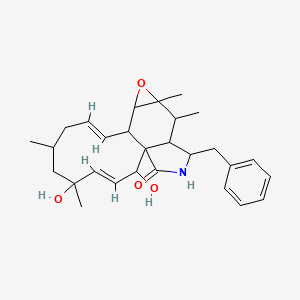
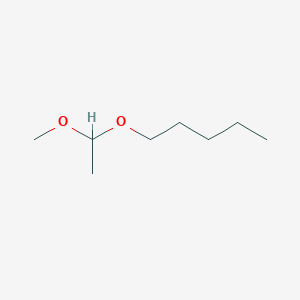
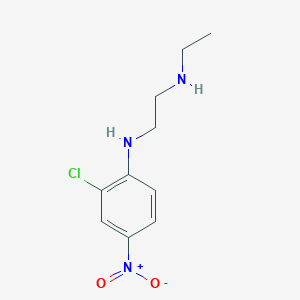
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
